2-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
The compound 2-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic small molecule featuring an azetidine ring fused with a tetrahydroisoindole-dione scaffold and a sulfonamide-linked imidazole substituent. The isopropyl group on the imidazole ring may enhance lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-11(2)19-9-15(18-10-19)26(24,25)20-7-12(8-20)21-16(22)13-5-3-4-6-14(13)17(21)23/h3-4,9-14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKWUHGZZCSKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and biological evaluations.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazole ring which is known for its role in various biological processes.
- A sulfonamide moiety that often contributes to antimicrobial and anticancer activities.
- An azetidine ring that may enhance the compound's biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific findings related to its activity.
Anticancer Activity
Several studies have investigated the compound's potential as an anticancer agent:
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The sulfonamide component suggests potential antimicrobial properties:
- Efficacy Against Bacterial Strains :
- Fungal Pathogens :
Synthesis and Structure-Activity Relationship (SAR)
Synthesis of this compound involves multiple steps including the formation of the imidazole ring and subsequent sulfonation. Structure-activity relationship studies have identified key functional groups that enhance biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Imidazole | Enhances binding affinity |
| Sulfonamide | Increases antimicrobial potency |
| Azetidine | Modulates pharmacokinetics |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on crystallographic and computational methodologies referenced in the evidence:
Table 1: Structural and Functional Comparison of Sulfonamide-Containing Heterocycles
Key Observations:
The isopropyl-imidazole moiety in the query compound may introduce steric hindrance compared to simpler sulfonamides .
Software Utilization: The query compound’s structural determination likely employs SHELX for refinement (e.g., SHELXL), a standard for small-molecule crystallography due to its precision in handling disordered structures .
Thermodynamic Stability : Compounds with bulkier substituents (e.g., isopropyl in the query compound) often exhibit lower solubility but higher thermal stability. This contrasts with trifluoromethyl-containing analogs, which balance lipophilicity and metabolic stability .
Research Findings and Limitations
- Crystallographic Challenges : The query compound’s azetidine and tetrahydroisoindole-dione rings may introduce torsional strain, complicating refinement. SHELXL’s robust handling of restraints and constraints makes it ideal for such cases .
- However, the isopropyl group’s steric effects could reduce binding affinity compared to smaller substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
